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Compound of Interest

2-Fluoro-N-methylaniline
Compound Name:
hydrochloride

Cat. No.: B1441200

2-Fluoro-N-methylaniline hydrochloride (CAS No. 1187386-14-6) is a substituted aromatic
amine of significant interest in synthetic organic chemistry.[1] As an essential building block, its
applications span the development of pharmaceuticals, agrochemicals, and specialty dyes.[2]
The presence of a fluorine atom on the aromatic ring, combined with the N-methyl group,
imparts unigue electronic properties and reactivity, making it a valuable intermediate for
creating more complex molecular architectures.[2]

For researchers and drug development professionals, the unambiguous structural confirmation
and purity assessment of such intermediates are paramount. Spectroscopic techniques,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS), provide the foundational data for this characterization. This guide offers a
senior application scientist's perspective on the acquisition and interpretation of the spectral
data for 2-Fluoro-N-methylaniline hydrochloride, focusing on the causality behind
experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of
2-Fluoro-N-methylaniline hydrochloride in solution. It provides detailed information about the
chemical environment, connectivity, and spatial relationships of the hydrogen (*H) and carbon
(13C) atoms.
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Proton (*H) NMR Spectroscopy

The *H NMR spectrum reveals the number of different types of protons and their neighboring
atoms. The formation of the hydrochloride salt significantly impacts the amine proton, which
becomes an ammonium proton (-NHz*-), altering its chemical shift and appearance.

Expert Interpretation: The spectrum is defined by three main regions: the downfield aromatic
region, the upfield aliphatic N-methyl region, and the ammonium proton signal.

e Aromatic Protons (& = 7.0-7.5 ppm): These four protons exhibit complex splitting patterns.
Their chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom
and the electron-donating ammonium group. The splitting arises from standard ortho, meta,
and para proton-proton (H-H) couplings, but is further complicated by coupling to the °F
nucleus (H-F coupling), which often results in doublet of doublets or more complex
multiplets.[3]

o Ammonium Protons (-NHz*-, variable & = 5-8 ppm): In the hydrochloride salt, the amine
protons are acidic and their signal is typically broad due to rapid chemical exchange with
trace amounts of water and quadrupolar broadening from the nitrogen atom.[4] Its integration
corresponds to two protons. This peak will readily exchange with deuterium upon addition of
D20, causing the signal to disappear, a classic confirmatory test.

» N-Methyl Protons (-CHs, & = 3.0 ppm): This signal appears as a singlet, integrating to three
protons. Its chemical shift is slightly downfield compared to the free amine due to the
deshielding effect of the adjacent positively charged nitrogen atom.

Summarized *H NMR Data
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Aromatic C-H ~7.0-75 Multiplet (m) 4H
(ortho, meta) =
5-10 Hz
Ammonium N- ~5.0-8.0 Broad Singlet (br oH N/A (exchange
Hz* (variable) S) broadening)

| N-Methyl C-H | ~ 3.0 | Singlet (s) | 3H | N/A |
Protocol for tH NMR Spectrum Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoro-N-methylaniline hydrochloride
and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-ds or D20) in a clean, dry
NMR tube. DMSO-ds is often preferred for amine salts as it allows observation of the N-H
protons, whereas D20 will cause them to be exchanged and become invisible.

e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

» Shimming: Homogenize the magnetic field by adjusting the shim coils. This is a critical step
to achieve high-resolution spectra with sharp peaks.

o Parameter Optimization: Set the spectral width, number of scans (e.g., 8 or 16), and
relaxation delay (e.g., 1-2 seconds).

e Acquisition: Acquire the Free Induction Decay (FID) signal.

o Data Processing: Apply a Fourier transform to the FID, followed by phase correction and
baseline correction, to obtain the frequency-domain NMR spectrum.

o Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO
at 6 2.50 ppm) as an internal standard.
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Workflow for *H NMR Analysis

Caption: Workflow for acquiring and interpreting a *H NMR spectrum.

Carbon-13 (**C) NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. A key
feature is the large coupling constant between the fluorine atom and the carbon to which it is
attached.

Expert Interpretation:

e Aromatic Carbons (0 = 115-155 ppm): Six distinct signals are expected for the aromatic
carbons.

o C2 (Carbon bearing Fluorine): This carbon signal is the most affected by the fluorine. It will
appear as a large doublet with a one-bond coupling constant (*JCF) typically in the range
of 240-250 Hz. Its chemical shift will be significantly downfield.

o Other Aromatic Carbons: The other carbons in the ring will also exhibit smaller C-F
couplings (;JCF, 3JCF), causing their signals to appear as doublets or more complex
multiplets in a high-resolution spectrum.

e N-Methyl Carbon (-CHs, & = 30-35 ppm): A single peak corresponding to the methyl carbon.
Its chemical shift is influenced by the adjacent nitrogen.

Summarized 3C NMR Data

. . Expected Chemical Multiplicity (due to Key Coupling
Signal Assignment

Shift (3, ppm) 19F) Constants (J, Hz)
Aromatic C-F (C2) ~ 150 - 155 Doublet (d) 1JCF = 240-250 Hz
Aromatic C-N (C1) ~125-130 Doublet (d) 2JCF = 10-15 Hz

) Doublet (d) or Singlet
Aromatic C-H ~115-130 ©) 2JCF, 3JCF = 5-25 Hz
s
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| N-Methyl C | ~ 30 - 35| Singlet (s) | N/A |

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

Expert Interpretation: The IR spectrum of 2-Fluoro-N-methylaniline hydrochloride is
characterized by several key absorption bands. The formation of the ammonium salt is the
most structurally significant feature.

e N-H2* Stretching (2400-3200 cm~1): This is a very broad and strong absorption,
characteristic of an ammonium salt. It replaces the sharper, weaker N-H stretch that would
be seen in the free amine around 3400 cm~2.

e C-H Stretching (Aromatic & Aliphatic, 2850-3100 cm~1): Aromatic C-H stretches appear just
above 3000 cm~1, while the aliphatic C-H stretch of the methyl group appears just below
3000 cm™1.

e C=C Stretching (Aromatic, 1450-1600 cm~1): Several sharp to medium bands in this region
are characteristic of the benzene ring.

e C-N Stretching (1200-1350 cm~1): This absorption corresponds to the stretching of the bond
between the aromatic ring and the nitrogen atom.

e C-F Stretching (1100-1250 cm~1): A strong, characteristic absorption due to the carbon-
fluorine bond stretch.

Summarized IR Data
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Wavenumber (cm~—?) Vibration Type Functional Group
2400-3200 N-H Stretch (very broad) Ammonium (-NHz%)
3000-3100 C-H Stretch Aromatic C-H
2850-2980 C-H Stretch Aliphatic C-H (CH5)
1450-1600 C=C Stretch Aromatic Ring

| 1100-1250 | C-F Stretch | Aryl-Fluoride |
Protocol for FT-IR Spectrum Acquisition (ATR Method)

e Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a
background spectrum of the empty crystal. This is crucial as it will be subtracted from the
sample spectrum.

o Sample Application: Place a small amount of the solid 2-Fluoro-N-methylaniline
hydrochloride powder directly onto the ATR crystal.

o Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the
crystal. Consistent pressure is key for reproducible results.

e Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve
the signal-to-noise ratio.

o Data Processing: The instrument's software automatically subtracts the background
spectrum and performs a Fourier transform to generate the final IR spectrum (transmittance
vS. wavenumber).

o Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)
after analysis.

Workflow for FT-IR Analysis

Caption: Workflow for acquiring and interpreting an FT-IR spectrum.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues
based on its fragmentation pattern. For a salt like this, analysis is performed on the free base,
2-Fluoro-N-methylaniline, as the hydrochloride salt dissociates in the instrument inlet.

Expert Interpretation: The electron ionization (El) mass spectrum will show the molecular ion
(M+e) of the free base (C7HsFN) at m/z 125. The fragmentation pattern is key to confirming the
structure.

e Molecular lon (M*e, m/z 125): This peak corresponds to the intact molecule of 2-Fluoro-N-
methylaniline with one electron removed. Its presence confirms the molecular weight.

e [M-1]* Peak (m/z 124): A prominent peak resulting from the loss of a hydrogen atom from the
N-methyl group (a-cleavage), forming a stable iminium cation. This is a characteristic
fragmentation for N-methylamines.[5]

e [M-15]* Peak (m/z 110): Corresponds to the loss of the methyl group (*CHs3).

o Other Fragments: Further fragmentation can occur, such as the loss of HCN or fluorine,
leading to smaller fragment ions that can help piece together the molecular structure.

Summarized MS Data (Free Base)

m/z Proposed Fragment Identity
125 [C7HsFN]*e Molecular lon (M*s)
124 [C7H7FN]* [M-H]* (a-cleavage)

| 110 | [CeHsFN]* | [M-CHs]™* |
Protocol for EI-MS Spectrum Acquisition

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
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The heat of the ion source will vaporize the sample and cause the dissociation of the HCI
salt.

lonization: Bombard the gaseous molecules with a high-energy electron beam (~70 eV). This
ejects an electron from the molecule, creating a positively charged molecular ion (M*e).

Fragmentation: The molecular ions, being energetically unstable, fragment into smaller, more
stable ions and neutral radicals.

Mass Analysis: Accelerate the resulting ions through a magnetic or electric field in the mass
analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-
charge ratio (m/z).

Detection: The separated ions strike a detector, which generates a signal proportional to the
number of ions at each m/z value.

Spectrum Generation: The instrument's software plots the relative abundance of ions versus
their m/z ratio to create the mass spectrum.

Workflow for Mass Spectrometry Fragmentation Analysis
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Caption: Fragmentation analysis workflow for 2-Fluoro-N-methylaniline.

Safety and Handling

2-Fluoro-N-methylaniline and its hydrochloride salt should be handled with care in a well-
ventilated area or a fume hood.[6] It is harmful if swallowed, inhaled, or in contact with skin.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, is mandatory.[7][8] In case of contact, wash the affected area thoroughly with soap and

water.[6]

Conclusion
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The comprehensive analysis of 2-Fluoro-N-methylaniline hydrochloride using NMR, IR, and
MS provides a complete and unambiguous structural characterization. *H and 3C NMR define
the carbon-hydrogen framework and reveal the crucial C-F and H-F coupling interactions. FT-
IR spectroscopy confirms the presence of key functional groups, most notably the characteristic
absorption of the ammonium salt. Finally, mass spectrometry verifies the molecular weight of
the free base and provides confirmatory structural evidence through predictable fragmentation
patterns. Together, these techniques form a self-validating system that ensures the identity and
integrity of this important chemical intermediate for researchers and industry professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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